molecular formula C13H13N3O2S B2879434 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034254-98-1

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2879434
CAS No.: 2034254-98-1
M. Wt: 275.33
InChI Key: SWLHTAZEILJZFH-UHFFFAOYSA-N
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Description

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a novel chemical entity designed for preclinical research, featuring a pyridazinone core linked to a pyrrolidine moiety via an ether bridge, with a thiophene carbonyl group. The pyridazin-3-one scaffold is a privileged structure in medicinal chemistry, extensively investigated for its significant cardiovascular activities . Recent studies highlight its role in the design of potent vasodilators, with some derivatives demonstrating superior vasorelaxant activity and efficacy in increasing eNOS mRNA expression and aortic nitric oxide levels compared to standard therapeutics like hydralazine and nitroglycerin . Furthermore, the pyridazinone core is a key structural feature in compounds being explored for targeted anticancer therapies, particularly as inhibitors of various kinase targets, linking cardiovascular and oncology research in the emerging field of reverse cardio-oncology . The specific molecular architecture of this compound, incorporating the pyrrolidine and thiophene rings, suggests potential for diverse receptor interactions and makes it a valuable candidate for research into new therapeutic pathways. Researchers can utilize this compound as a chemical tool for probing biological mechanisms or as a lead structure for the development of novel agents for cardiovascular diseases and cancer. Its primary research value lies in its potential as a modulator of enzymatic and receptor targets implicated in these disease areas. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and consult the safety data sheet (SDS) before use. The exact solubility, stability, and specific biological activity should be confirmed by the investigator for their particular experimental system. Purity, lot-specific analytical data (such as 1 H NMR, HPLC, and mass spectrometry), and molecular weight are provided on the certificate of analysis.

Properties

IUPAC Name

(3-pyridazin-3-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(10-4-7-19-9-10)16-6-3-11(8-16)18-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLHTAZEILJZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Amino or thiol-substituted methanone derivatives.

Mechanism of Action

The mechanism of action of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name / Identifier Core Structure Substituents/Functional Groups Key Differences from Target Compound
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Pyrrolidine + thiophene-methanone 3-Hydroxyl on pyrrolidine; thiophen-2-yl Thiophene substitution (2 vs. 3), hydroxyl vs. pyridazine-oxy
Compound 7b (Molecules, 2009) Bis-pyrazole + thieno[2,3-b]thiophene Two pyrazole rings, thieno-thiophene, C=O Thieno-thiophene core replaces pyrrolidine-pyridazine
Compound 10 (Molecules, 2009) Pyrazolo[1,5-a]pyrimidine + thieno[2,3-b]thiophene Cyano groups, methyl substituents Pyrimidine and thieno-thiophene instead of pyrrolidine-pyridazine
11β-HSD1 Inhibitors (Patent, 2014) Bicyclic amines + thiophen-3-yl methanone Bicyclic cores (e.g., azabicycloheptane) Bicyclic amine replaces pyrrolidine-pyridazine

Key Observations:

  • Thiophene Position: The substitution position on thiophene (2-yl vs. 3-yl) significantly impacts electronic properties and steric interactions. For example, the 3-yl substitution in the target compound may enhance π-stacking in enzyme binding compared to 2-yl analogs .

Physicochemical Properties

Comparative data for select compounds:

Compound Molecular Weight Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Spectral Features
Target Compound ~319.37* Not reported ~1700 (estimated) Pyridazine ν(C-O) ~1250 cm⁻¹ (estimated)
Compound 7b 538.64 >300 1720 NH2 stretches (3320, 3275 cm⁻¹)
(R)-Isomer 253.33 Not reported ~1700 (estimated) Hydroxyl ν(O-H) ~3200 cm⁻¹
Compound 10 604.71 Not reported Not observed Cyano ν(C≡N) ~2200 cm⁻¹

*Calculated based on formula C₁₄H₁₃N₃O₂S.

Key Observations:

  • Melting Points: High thermal stability in compounds like 7b (>300°C) correlates with extended conjugation and rigid structures, whereas the target compound’s flexibility may lower its MP .
  • IR Signatures: The absence of NH2 or CN groups in the target compound differentiates its spectral profile from analogs like 7b or 10 .

Biological Activity

The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that features a pyridazine moiety, a pyrrolidine ring, and a thiophene group. This unique structure positions it within the realm of heterocyclic compounds, which are known for their diverse biological activities. The compound is being explored for its potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Structural Characteristics

The molecular formula of the compound is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S with a molecular weight of 289.35 g/mol. Its structural features include:

  • Pyridazine ring : This component is often associated with various biological activities.
  • Pyrrolidine ring : Known for its role in enhancing the bioactivity of compounds.
  • Thiophene group : This moiety contributes to the compound's electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyridazine and related structures exhibit a wide range of pharmacological activities. The specific biological activities associated with This compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, related pyridazine derivatives have shown significant cytotoxic effects against breast cancer cell lines such as T-47D and MDA-MB-231 with IC50 values in the low micromolar range (2.18 ± 0.07 µM) .
  • Antimicrobial Properties : Compounds containing pyridazine moieties have been noted for their antimicrobial activity, making this compound a candidate for further exploration in this area .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity Assessment

A recent study evaluated the anticancer potential of pyridazine derivatives, including those structurally similar to This compound . The study utilized an SRB assay to assess cytotoxicity across various human cancer cell lines:

CompoundCell LineIC50 (µM)
11aT-47D1.37 ± 0.04
11bMDA-MB-2312.18 ± 0.07
11cSKOV-31.94 ± 0.06

These findings indicate that certain derivatives can induce apoptosis and alter cell cycle progression significantly, particularly increasing the G2/M phase population in treated cells .

The mechanism by which these compounds exert their anticancer effects was further investigated through flow cytometric analysis and apoptosis assays. Results indicated that treatment with specific pyridazine derivatives led to:

  • Increased sub-G1 phase populations, indicating apoptosis.
  • Arrest in the G2/M phase, suggesting disruption of normal cell cycle progression.

This dual action highlights the potential of these compounds as effective anticancer agents .

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